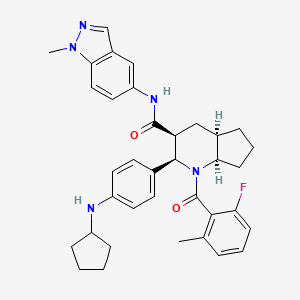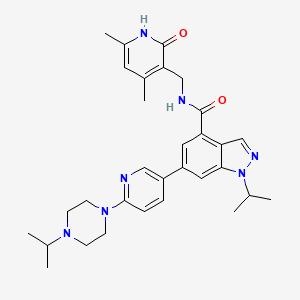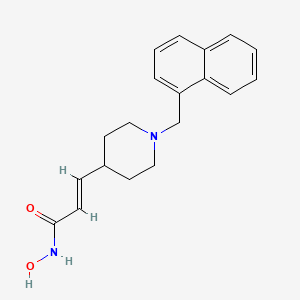
Hdac10-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac10-IN-2 is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 value of 20 nM . Histone deacetylase 10 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This compound has shown significant potential in modulating autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells .
Méthodes De Préparation
The synthesis of Hdac10-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Analyse Des Réactions Chimiques
Hdac10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Applications De Recherche Scientifique
Hdac10-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylase 10 in various biochemical processes. In biology, it helps in understanding the regulation of gene expression and the role of histone deacetylase 10 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, by modulating autophagy and other cellular pathways .
Mécanisme D'action
Hdac10-IN-2 exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include the transforming growth-factor β pathway, sex-determining region Y box protein 9, and the let-7f-2/miR-98-HMGA2-cyclin A2 pathway . These pathways play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Hdac10-IN-2 is unique in its high selectivity and potency as an inhibitor of histone deacetylase 10. Similar compounds include other histone deacetylase inhibitors, such as vorinostat, trichostatin A, and romidepsin . this compound stands out due to its specific targeting of histone deacetylase 10, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-9,15,23H,10-14H2,(H,20,22)/b9-8+ |
Clé InChI |
SRFTXZNZUQKTSF-CMDGGOBGSA-N |
SMILES isomérique |
C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)
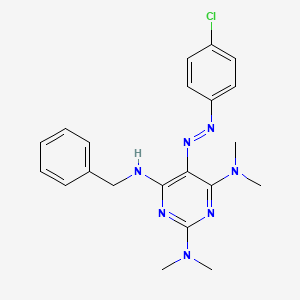
![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)


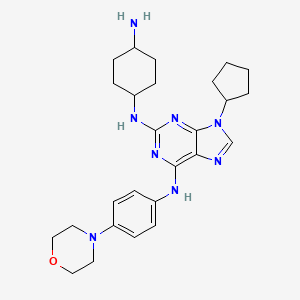
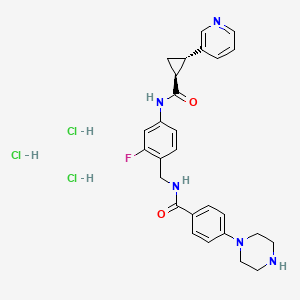
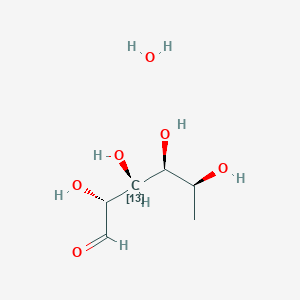
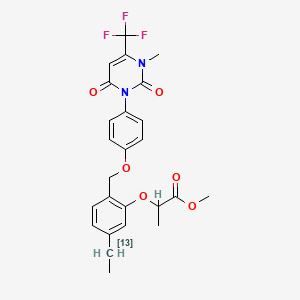
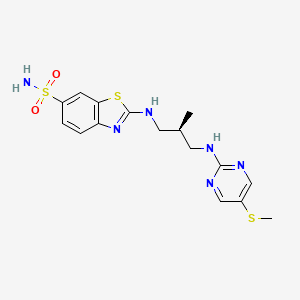
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
